molecular formula C10H7FN6 B12949633 1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine

1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B12949633
M. Wt: 230.20 g/mol
InChI Key: TZWFXCNSQJDROF-UHFFFAOYSA-N
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Description

1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a fluoropyrimidine moiety and a triazolopyridine ring system, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves a dipolar cycloaddition reaction followed by a Cope elimination sequence. This method allows for the formation of the triazolopyridine ring system with high efficiency . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cycloaddition process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrimidine and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of both fluoropyrimidine and triazolopyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7FN6

Molecular Weight

230.20 g/mol

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-methyltriazolo[4,5-c]pyridine

InChI

InChI=1S/C10H7FN6/c1-6-9-8(2-3-12-6)17(16-15-9)10-13-4-7(11)5-14-10/h2-5H,1H3

InChI Key

TZWFXCNSQJDROF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N=NN2C3=NC=C(C=N3)F

Origin of Product

United States

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